molecular formula C9H10F3NO2 B2990953 2-Methoxy-4-(trifluoromethoxy)benzylamine CAS No. 886761-62-2

2-Methoxy-4-(trifluoromethoxy)benzylamine

Cat. No.: B2990953
CAS No.: 886761-62-2
M. Wt: 221.179
InChI Key: SRTIQNAAKCOHFG-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethoxy)benzylamine is a chemical compound with the molecular formula C9H10F3NO2 and a molecular weight of 221.18 g/mol It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of anisole with a radical initiator and 4-chlorobenzotrifluoride under UV illumination at 90-100°C for 4-5 hours . This process results in the formation of the desired compound through a series of intermediate steps.

Industrial Production Methods

Industrial production methods for 2-Methoxy-4-(trifluoromethoxy)benzylamine are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods to accommodate larger quantities and ensuring the reaction conditions are optimized for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trifluoromethoxy)benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

2-Methoxy-4-(trifluoromethoxy)benzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(trifluoromethoxy)benzylamine is unique due to the combination of methoxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-methoxy-4-(trifluoromethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTIQNAAKCOHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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